molecular formula C9H9Br2NO3 B7881393 Aeroplysinin I CAS No. 55057-73-3

Aeroplysinin I

Cat. No. B7881393
CAS RN: 55057-73-3
M. Wt: 338.98 g/mol
InChI Key: BGYNLOSBKBOJJD-IUCAKERBSA-N
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Description

Aeroplysinin 1 is a tertiary alcohol.
aeroplysinin 1 is a natural product found in Pseudoceratina durissima, Aplysina, and other organisms with data available.

Scientific Research Applications

  • Antiangiogenic and Anti-Inflammatory Properties : Aeroplysinin-1 exhibits potent anti-angiogenic effects on human endothelial cells, which could be beneficial in treating diseases related to angiogenesis like cancer. It also down-regulates key pro-inflammatory molecules in endothelial and monocyte cells, suggesting potential as an anti-inflammatory compound (Martínez-Poveda et al., 2013).

  • Apoptosis Induction in Endothelial Cells : Aeroplysinin-1 induces apoptosis selectively in endothelial cells, a crucial mechanism for its antiangiogenic activity. This is mediated through the mitochondrial pathway and involves activation of caspases and cleavage of apoptotic substrates (Martínez-Poveda et al., 2012).

  • Antitumor Effects : Aeroplysinin-1 has demonstrated cytotoxic effects against leukemia and prostate cancer cells. The compound inhibits cell proliferation and induces mitochondria-dependent apoptosis through reactive oxygen species (ROS). This suggests potential applications in anti-leukemia and prostate cancer treatments (Shih et al., 2022).

  • Role in Redox Balance Regulation : In endothelial cells, Aeroplysinin-1 modulates the redox balance, affecting several anti- and pro-oxidant enzymes and transcription factors involved in redox homeostasis. This indicates its potential in diseases where redox regulation is critical (García-Vilas et al., 2018).

  • Inhibition of NF-κB Pathway in Endothelial Cells : Aeroplysinin-1 inhibits the expression of pro-inflammatory genes in stimulated endothelial cells by targeting the NF-κB pathway. This action involves the inhibition of IKK complex phosphorylation and RelA/p65 nuclear import, supporting its potential use as an anti-inflammatory agent (Vidal et al., 2022).

  • Antimicrobial Activity : Aeroplysinin-1 also possesses significant antimicrobial activity against various bacterial strains. This suggests its potential application in developing new antibacterial agents (Maahury & Londong Allo, 2021).

  • Inhibition of EGF-Receptor Kinase in Cancer Cells : Aeroplysinin-1 inhibits the phosphorylation of proteins mediated by the EGF receptor-tyrosine protein kinase complex in breast carcinoma cells, indicating a strong anti-tumor effect on EGF-dependent tumor cell lines (Pfeifer et al., 1993).

  • Potential in Treating Pheochromocytoma : Aeroplysinin-1 shows promise in treating pheochromocytoma, a rare tumor, by reducing cell proliferation and migration. This suggests its potential as an anti-tumorigenic and anti-metastatic agent (Bechmann et al., 2018).

properties

IUPAC Name

2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYNLOSBKBOJJD-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C(C=C1Br)(CC#N)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C([C@@H]([C@@](C=C1Br)(CC#N)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951322
Record name (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aeroplysinin I

CAS RN

28656-91-9, 55057-73-3
Record name Aeroplysinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28656-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name aeroplysinin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (.+-.)-Aeroplysinin I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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